molecular formula C17H24N2O6 B556965 Z-N-(N-beta-Boc-aminoethyl)-gly-OH CAS No. 34046-07-6

Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Cat. No.: B556965
CAS No.: 34046-07-6
M. Wt: 352.4 g/mol
InChI Key: LHHFRSUKEDBJFS-UHFFFAOYSA-N
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Description

Z-N-(N-beta-Boc-aminoethyl)-gly-OH: is a synthetic compound used primarily in biochemical research. It is known for its role in proteomics and other biochemical studies. The compound has a molecular formula of C17H24N2O6 and a molecular weight of 352.38 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-N-(N-beta-Boc-aminoethyl)-gly-OH typically involves the protection of amino groups and the coupling of glycine derivatives. The process often starts with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. This is followed by the coupling of the protected aminoethyl group with glycine. The reaction conditions usually involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Z-N-(N-beta-Boc-aminoethyl)-gly-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove protective groups or to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to deprotected aminoethyl-glycine derivatives.

Scientific Research Applications

Z-N-(N-beta-Boc-aminoethyl)-gly-OH is widely used in scientific research, including:

    Chemistry: It is used in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in studies involving protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of biochemical reagents and diagnostic tools.

Mechanism of Action

The mechanism of action of Z-N-(N-beta-Boc-aminoethyl)-gly-OH involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other sites.

Comparison with Similar Compounds

Similar Compounds

  • Z-N-(N-beta-Boc-aminoethyl)-L-alanine
  • Z-N-(N-beta-Boc-aminoethyl)-L-valine
  • Z-N-(N-beta-Boc-aminoethyl)-L-leucine

Uniqueness

Z-N-(N-beta-Boc-aminoethyl)-gly-OH is unique due to its specific structure, which allows for selective reactions and high stability. Compared to similar compounds, it offers distinct advantages in terms of reactivity and ease of synthesis.

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-phenylmethoxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-9-10-19(11-14(20)21)16(23)24-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHFRSUKEDBJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427287
Record name Z-(Boc-aminoethyl)-L-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34046-07-6
Record name Z-(Boc-aminoethyl)-L-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aminoethyl glycine (52.86 g; 0.447 mol) was dissolved in water (900 ml) and dioxane (900 ml) was added. The pH was adjusted to 11.2 with 2N NaOH. While the pH was kept at 11.2, tert-butyl-p-nitrophenyl carbonate (128.4 g; 0.537 mol) was dissolved in dioxane (720 ml) and added dropwise over the course of 2 hours. The pH was kept at 11.2 for at least three more hours and then left with stirring overnight. The yellow solution was cooled to 0° C. and the pH was adjusted to 3.5 with 2 N HCl. The mixture was washed with chloroform (4×100 ml), and the pH of the aqueous phase was readjusted to 9.5 with 2N NaOH at 0° C. Cbz chloride (73.5 ml; 0.515 mol) was added over half an hour, while the pH was kept at 9.5 with 2 N NaOH. The pH was adjusted frequently over the next 4 hours, and the solution was left with stirring overnight. On the following day the solution was washed with ether (3×600 ml) and the pH of the solution was afterwards adjusted to 1.5 with 2 N HCl at 0° C. The title compound was isolated by extraction with ethyl acetate (5×1000 ml). The ethyl acetate solution was dried over magnesium sulfate and evaporated to dryness, in vacuo. This afforded 138 g, which was dissolved in ether (300 ml) and precipitated by the addition of petroleum ether (1800 ml). Yield 124.7 g (79%). M.p. 64.5-85° C. Anal. for C17H24N2O6 found(calc.) C, 58.40(57.94); H: 7.02(6.86); N: 7.94(7.95). 1H-NMR (250 MHz, CDCl3) 7.33 & 7.32 (5H, Ph); 5.15 & 5.12 (2H, PhCH2); 4.03 & 4.01 (2H, NCH2CO2H); 3.46 (b, 2H, BocNHCH2CH2); 3.28 (b, 2H, BocNHCH2CH2); 1.43 & 1.40 (9H, tBu). HPLC (260 nm) 20.71 min. (80.2%) and 21.57 min. (19.8%). The UV-spectra (200 nm -300 nm) are identical, indicating that the minor peak consists of Bis-Z-AEG.
Quantity
52.86 g
Type
reactant
Reaction Step One
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900 mL
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solvent
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tert-butyl-p-nitrophenyl carbonate
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128.4 g
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73.5 mL
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0 (± 1) mol
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720 mL
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900 mL
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Reaction Step Eight

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